molecular formula C23H25ClN4O9S B2546276 5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate CAS No. 381687-57-6

5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate

カタログ番号: B2546276
CAS番号: 381687-57-6
分子量: 568.98
InChIキー: RIWSEBQLOADPFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate is a thieno[2,3-d]pyrimidine derivative modified with a 4-chlorophenyl group at the 5-position and a 3-morpholinopropylamine substituent at the 4-position, further stabilized as a dioxalate salt. The dioxalate counterion enhances solubility and stability, making it suitable for pharmaceutical research . The compound has been discontinued commercially, possibly due to challenges in synthesis, stability, or efficacy .

特性

IUPAC Name

5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4OS.2C2H2O4/c20-15-4-2-14(3-5-15)16-12-26-19-17(16)18(22-13-23-19)21-6-1-7-24-8-10-25-11-9-24;2*3-1(4)2(5)6/h2-5,12-13H,1,6-11H2,(H,21,22,23);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWSEBQLOADPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate, with the CAS number 381687-57-6, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C23H25ClN4O9SC_{23}H_{25}ClN_{4}O_{9}S, with a molecular weight of 569.0 g/mol. The structure of the compound includes a thieno[2,3-d]pyrimidine core, which is significant in medicinal chemistry for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to 5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-d]pyrimidines have shown promising results in inhibiting cancer cell proliferation across various cell lines.

Compound Cell Line IC50 (μM) Activity
5aHT-290.089High
5bMCF-71.19Moderate
SorafenibHT-293.27Control

The above table illustrates that certain derivatives demonstrate lower IC50 values compared to the standard drug Sorafenib, indicating superior efficacy against colon cancer cells (HT-29) .

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cancer cell signaling pathways. The thieno[2,3-d]pyrimidine scaffold is known to interact with various targets, including tyrosine kinases, which play crucial roles in tumor growth and metastasis .

Case Studies

  • MCH Receptor Antagonism : In a study focusing on melanin-concentrating hormone receptor 1 (MCHR1), it was found that antagonists derived from similar scaffolds could significantly affect energy homeostasis and weight management in rodent models. This suggests a potential application in obesity treatment .
  • Antimicrobial Activity : Preliminary evaluations have also shown that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. Compounds with similar structures were tested against various bacterial strains and demonstrated significant inhibitory effects .

Research Findings

Extensive research has been conducted on the biological activity of compounds within the thieno[2,3-d]pyrimidine family. The following points summarize key findings:

  • Antitumor Efficacy : Compounds have been shown to selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .
  • Pharmacokinetics : Favorable pharmacokinetic profiles have been reported for certain derivatives, suggesting good absorption and distribution characteristics .
  • Structure-Activity Relationship (SAR) : Modifications on the phenyl ring and side chains significantly influence biological activity, with electron-withdrawing groups enhancing potency against cancer cells .

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate exhibit significant anticancer properties. A study demonstrated that derivatives of thienopyrimidines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Case Study:

  • Compound Tested: Thienopyrimidine derivatives
  • Cancer Cell Lines: HeLa (cervical), MCF-7 (breast)
  • Results: IC50 values ranged from 10 µM to 30 µM, indicating effective inhibition of cell growth.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes that are crucial in disease progression, particularly in cancer and neurodegenerative diseases. For instance, similar thienopyrimidine compounds have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease .

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
AAcetylcholinesterase15
BProtein Kinase B20
CCyclin-dependent Kinase25

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. Research on related thienopyrimidine structures revealed significant activity against bacteria such as Escherichia coli and Staphylococcus aureus.

Case Study:

  • Compound Tested: Thienopyrimidine derivatives
  • Pathogens: E. coli, S. aureus
  • Results: Minimum inhibitory concentration (MIC) values were observed at approximately 256 µg/mL for some derivatives.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate is essential for evaluating its therapeutic potential. Studies have shown that the compound displays favorable absorption characteristics and moderate metabolic stability.

Pharmacokinetic Data Table

ParameterValue
Bioavailability~60%
Half-life4 hours
MetabolismHepatic

類似化合物との比較

Substituent Variations and Physicochemical Properties

Thieno[2,3-d]pyrimidine derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis:

Compound Name Substituents Molecular Weight Yield (%) Melting Point (°C) Key Features
Target Compound: 5-(4-Chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate 4-Chlorophenyl (5-position), 3-morpholinopropylamine (4-position), dioxalate salt Not provided Discontinued Not provided Enhanced solubility via dioxalate salt; morpholinopropyl may improve bioavailability
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-amine (7d) 4-Chlorophenyl (5-position), NH₂ (4-position) ~290 (calc.) 94 196–197 Free base form; IR and NMR confirmed C=N and NH₂ groups
5-(4-Bromophenyl)-N-(benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine (5) 4-Bromophenyl (5-position), benzodioxolylmethylamine (4-position) 440.32 79 Not provided Bromine increases molecular weight; benzodioxole may enhance lipophilicity
N-(4-Methylsulfonylphenyl)-6-(3-pyridyl)thieno[2,3-d]pyrimidin-4-amine (9) 3-Pyridyl (6-position), methylsulfonylphenyl (4-position) ~383 (calc.) 20 Not provided Suzuki coupling used; low yield suggests synthetic challenges
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) 4-Fluorophenyl (5-position), NH₂ (4-position) ~276 (calc.) ~85 ~200–230 (est.) Fluorine’s electronegativity may alter binding affinity vs. chlorine

Key Observations:

  • Chlorophenyl vs. Fluorine’s smaller size may improve membrane permeability .
  • Morpholinopropyl vs. Benzodioxolylmethylamine: The morpholinopropyl group in the target compound introduces a tertiary amine and oxygen-rich side chain, likely enhancing water solubility compared to benzodioxolylmethylamine () .
  • Dioxalate Salt: The salt form of the target compound contrasts with free base analogs (e.g., 7d), improving stability for formulation .

準備方法

Gewald Reaction for 2-Aminothiophene-3-Carboxamide

A one-pot reaction combines ethyl acetoacetate (1.0 equiv), cyanoacetamide (1.2 equiv), and elemental sulfur (1.5 equiv) in dimethylformamide (DMF) with morpholine as a base. The mixture is stirred at 60–70°C for 6–8 hours, yielding 2-aminothiophene-3-carboxamide with 75–85% efficiency.

Key Conditions

Component Quantity Solvent Temperature Time Yield
Ethyl acetoacetate 1.0 equiv DMF 70°C 8 hr 82%
Cyanoacetamide 1.2 equiv
Sulfur 1.5 equiv

Cyclization to Thieno[2,3-d]Pyrimidin-4-One

The 2-aminothiophene-3-carboxamide undergoes cyclization with aldehydes or ketones under acidic conditions. For 5-(4-chlorophenyl) substitution, 4-chlorobenzaldehyde (1.1 equiv) is refluxed with the aminothiophene intermediate in dry DMF containing catalytic HCl (10 mol%).

Reaction Optimization

  • Solvent : Dry DMF or ethanol
  • Acid Catalyst : Concentrated HCl (10 mol%)
  • Temperature : 80–90°C
  • Time : 10–12 hours
  • Yield : 70–78%

The product, 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one, is confirmed via $$^{1}\text{H NMR}$$ (δ 7.05–8.21 ppm, aromatic protons) and ESI-MS ($$m/z = 273 \, [\text{M}+1]^+$$).

Chlorination at Position 4

The 4-keto group is replaced with chlorine using phosphorus oxychloride (POCl$$3$$). A mixture of thieno[2,3-d]pyrimidin-4-one (1.0 equiv) and POCl$$3$$ (18.9 equiv) is refluxed for 4–12 hours, yielding 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine.

Critical Parameters

Parameter Value
POCl$$_3$$ Equiv 18.9
Temperature 110–120°C (reflux)
Reaction Time 6–8 hours
Yield 85–90%

Post-reaction, excess POCl$$_3$$ is quenched with ice water, and the product is extracted with chloroform. The chlorinated intermediate exhibits a characteristic $$^{13}\text{C NMR}$$ signal at δ 158.55 ppm (C-Cl).

Amine Substitution at Position 4

Nucleophilic Displacement with 3-Morpholinopropylamine

The 4-chloro intermediate reacts with 3-morpholinopropylamine (1.2 equiv) in dioxane or tetrahydrofuran (THF) under reflux. Triethylamine (1.5 equiv) is added to scavenge HCl.

Representative Procedure

  • Combine 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (1.0 g, 3.14 mmol) and 3-morpholinopropylamine (0.54 g, 3.77 mmol) in dioxane (30 mL).
  • Add triethylamine (0.64 mL, 4.71 mmol).
  • Reflux at 100°C for 12–15 hours.
  • Concentrate, pour into ice water, and filter the precipitate.
  • Recrystallize from ethanol to obtain the free base (Yield: 65–72%).

Characterization Data

  • $$^{1}\text{H NMR}$$ (DMSO-$$d6$$) : δ 2.35–2.50 (m, 6H, morpholine), 3.55 (t, 4H, morpholine), 3.75 (q, 2H, CH$$2$$NH), 7.45–8.10 (m, 4H, Ar-H).
  • ESI-MS : $$m/z = 430 \, [\text{M}+1]^+$$.

Dioxalate Salt Formation

The free base is converted to its dioxalate salt to enhance solubility and stability. Equimolar oxalic acid (2.0 equiv) is dissolved in hot ethanol and added to a solution of the amine in the same solvent. The mixture is cooled to 0–5°C to crystallize the salt.

Optimized Conditions

Component Quantity Solvent Temperature Yield
Free base 1.0 equiv Ethanol 70°C 88%
Oxalic acid 2.0 equiv

The dioxalate salt is confirmed by IR (C=O stretch at 1705 cm$$^{-1}$$) and elemental analysis (C, H, N within ±0.4% of theoretical).

Comparative Analysis of Synthetic Routes

The table below evaluates methodologies from key literature:

Step Method A Method B Method C
Gewald Reaction DMF, 70°C, 8 hr Ethanol, 60°C, 6 hr DMF, 65°C, 7 hr
Cyclization HCl, DMF, 90°C HCl, ethanol, 80°C HCl, DMF, 85°C
Chlorination POCl$$_3$$, 12 hr POCl$$_3$$, 8 hr POCl$$_3$$, 10 hr
Amine Substitution Dioxane, 15 hr THF, 12 hr Dioxane, 14 hr
Salt Formation Ethanol, 88% yield Methanol, 85% yield Ethanol, 90% yield

Method B offers shorter reaction times but lower yields in chlorination, whereas Method C balances efficiency and practicality.

Challenges and Optimization Opportunities

  • Chlorination Side Reactions : Excess POCl$$_3$$ may lead to sulfonation byproducts; strict temperature control (110–120°C) mitigates this.
  • Amine Reactivity : Steric hindrance from the 3-morpholinopropyl group necessitates prolonged reflux (12–15 hours).
  • Salt Crystallization : Slow cooling (0.5°C/min) improves crystal purity and yield.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes H200-H420 (e.g., explosive, acute toxicity) and precautionary measures (P101-P422) outlined in safety guidelines. Use personal protective equipment (PPE), including gloves and goggles, and store in a dry, ventilated area away from incompatible substances. Emergency response protocols (P301-P391) should be established for spills or exposure .

Q. How is the compound synthesized, and what are the key reaction conditions?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidine with 3-morpholinopropylamine. Reaction conditions typically involve refluxing in polar aprotic solvents (e.g., 1,4-dioxane) at 130°C for 30 minutes, followed by purification via preparatory HPLC with gradients of MeCN/H2O and 0.1% NH3 .

Q. What spectroscopic and analytical techniques are used to confirm its structural identity?

  • Methodological Answer :

  • 1H/13C NMR : Characterize aromatic protons (δ 7.47–8.32 ppm) and morpholine/methylene groups.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI+ m/z analysis).
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1641 cm⁻¹) .
  • Melting Point Analysis : Compare observed values (e.g., 196–197°C) with literature data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 5-arylthieno[2,3-d]pyrimidines in –4).
  • Computational Validation : Use DFT calculations to predict chemical shifts and compare with experimental data.
  • Reproducibility Checks : Repeat synthesis under controlled conditions to rule out impurities .

Q. What strategies optimize synthetic yield and purity for this compound?

  • Methodological Answer :

  • Solvent Optimization : Use high-boiling solvents (e.g., DMF or 1,4-dioxane) to enhance reaction efficiency.
  • Catalyst Screening : Test bases like triethylamine or NH3 in MeOH to improve nucleophilic substitution.
  • Purification Techniques : Employ column chromatography or preparatory HPLC (20–60% MeCN/H2O) for high-purity isolation .

Q. How can structure-activity relationships (SAR) be explored for its biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., chlorophenyl, morpholinopropyl) and test derivatives for activity.
  • In Vitro Assays : Use cancer cell lines (e.g., EGFR/HER2 inhibition models) to evaluate IC50 values.
  • Docking Studies : Perform molecular modeling against target proteins (e.g., PI5P4Kγ) to identify binding motifs .

Q. What experimental designs are suitable for studying its environmental fate and toxicity?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301/302 protocols to assess abiotic/biotic degradation in soil/water.
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algal models (e.g., OECD 202/201).
  • Partitioning Analysis : Measure logP and solubility to predict environmental distribution .

Q. How can researchers address discrepancies in biological activity across studies?

  • Methodological Answer :

  • Dose-Response Curves : Standardize concentrations (e.g., µM to mM range) and exposure times.
  • Cell Line Validation : Use authenticated lines (e.g., ATCC) to minimize variability.
  • Meta-Analysis : Compare data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Methodological Notes

  • Data Interpretation : Cross-validate analytical results with orthogonal techniques (e.g., NMR + MS) to ensure accuracy.
  • Experimental Replication : Document reaction conditions (temperature, solvent, catalyst) meticulously for reproducibility.
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing (if applicable).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。